3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

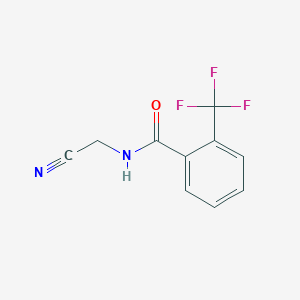

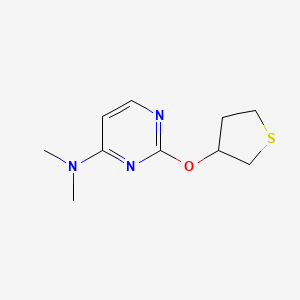

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Propionic acid is a short-chain saturated fatty acid that is involved in many biosynthetic pathways . The combination of these two structures may result in a compound with unique properties, but specific information about “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid” is not available in the literature.

Molecular Structure Analysis

Indole has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Propionic acid has a three-carbon aliphatic chain with a carboxylic acid group at one end . The exact molecular structure of “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid” would depend on the specific arrangement and bonding of these components.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Indole is a crystalline solid at room temperature, while propionic acid is a colorless liquid . The properties of “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid” would depend on the specific arrangement and bonding of these components.Aplicaciones Científicas De Investigación

Cancer Treatment

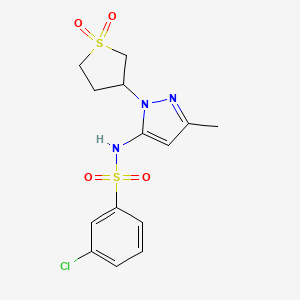

Indole derivatives, such as the compound , have been found to be biologically active and are used in the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Microbial Treatment

Indole derivatives are also used in the treatment of various microbial infections . They have shown to possess antimicrobial properties, making them useful in combating different types of disorders in the human body .

Plant Growth Regulation

The compound is similar to Indole-3-acetic acid (IAA), a plant hormone that belongs to the auxin class . IAA regulates almost all aspects of plant growth and development, and the compound could potentially have similar effects .

Tissue Differentiation

Beyond its role as a plant hormone, this compound regulates tissue differentiation . This makes it potentially useful in various biological and medical applications where tissue differentiation is required .

Apical Dominance

The compound also plays a role in apical dominance . Apical dominance is a central feature of the growth pattern of many plants, and compounds like this can help regulate this process .

Light Response

This compound may also play a role in the light response of organisms . Light response is a critical aspect of many biological processes, including plant growth and circadian rhythms .

Gravity Response

Similar to light response, this compound may also be involved in gravity response . Gravity response is a key factor in the growth and development of plants .

Synthesis of Other Compounds

Finally, this compound could potentially be used in the synthesis of other biologically active compounds . The indole ring system is a significant component of many natural products and drugs, and this compound could serve as a building block in the synthesis of these substances .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Biochemical Pathways

IAA regulates almost all aspects of plant growth and development, and it’s one of the most important plant hormones . In microorganisms too, IAA plays an important role in growth, development, and even plant interaction .

Result of Action

Indole derivatives have been reported to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)9-13(11-5-7-17-8-6-11)14-10-18-15-4-2-1-3-12(14)15/h1-8,10,13,18H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXLGHAFKLPXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)

![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)

![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)

![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)

![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)

![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)